N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
CAS No.:
Cat. No.: VC14800219
Molecular Formula: C15H24N8O
Molecular Weight: 332.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N8O |
|---|---|
| Molecular Weight | 332.40 g/mol |
| IUPAC Name | N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C15H24N8O/c1-11(2)13-18-14(20-19-13)17-12(24)8-15(6-4-3-5-7-15)9-23-10-16-21-22-23/h10-11H,3-9H2,1-2H3,(H2,17,18,19,20,24) |
| Standard InChI Key | IAJSRGGWFWGGDV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=NN1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Introduction
N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that incorporates both triazole and tetrazole rings, which are known for their diverse biological activities and applications in pharmaceuticals. This compound's structure suggests potential uses in medicinal chemistry, particularly in areas such as antimicrobial, antiviral, or anticancer research.
Synthesis and Preparation
The synthesis of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic synthesis techniques. These may include:
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Triazole Formation: The synthesis begins with the formation of the triazole ring, often through a [3+2] cycloaddition reaction involving an alkyne and an azide.
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Tetrazole Formation: The tetrazole ring can be synthesized using a similar approach or through the reaction of an amine with sodium azide and a carbonyl compound.
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Coupling Reactions: The triazole and tetrazole moieties are then coupled to the cyclohexyl and acetamide components, respectively, using appropriate coupling agents.
Synthesis Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cycloaddition | Alkyne, Azide | Cu(I) catalyst, solvent |
| 2 | Tetrazole Formation | Amine, Sodium Azide, Carbonyl Compound | Acidic conditions |
| 3 | Coupling | Triazole, Tetrazole, Cyclohexyl, Acetamide | Coupling agents (e.g., EDCI), base |
Antimicrobial Activity
Compounds containing triazole and tetrazole rings have shown promising antimicrobial properties. The presence of these heterocyclic systems can disrupt microbial cell membranes or interfere with essential enzymes, leading to potential applications in treating infections.
Data on Biological Activities
| Compound Feature | Biological Activity | Potential Application |
|---|---|---|
| Triazole Ring | Antimicrobial | Antibacterial Agents |
| Tetrazole Ring | Antiviral | Antiviral Therapies |
| Acetamide Moiety | Anticancer | Cancer Chemotherapy |
Safety and Toxicity Considerations
When handling N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, it is essential to consider potential toxicity and safety risks. Although specific toxicity data for this compound may be limited, compounds with similar structures have shown varying levels of toxicity in biological systems.
Safety Precautions
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Handling: Wear protective gloves, goggles, and a lab coat.
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Storage: Store in a cool, dry place away from incompatible substances.
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Disposal: Dispose of according to local regulations and guidelines.
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